molecular formula C17H26N2O3S B2507135 Tert-butyl methyl(1-(3-methylthiophene-2-carbonyl)piperidin-4-yl)carbamate CAS No. 1353967-02-8

Tert-butyl methyl(1-(3-methylthiophene-2-carbonyl)piperidin-4-yl)carbamate

Cat. No.: B2507135
CAS No.: 1353967-02-8
M. Wt: 338.47
InChI Key: JMCOCQQXPRJLJB-UHFFFAOYSA-N
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Description

. This compound features a tert-butyl group, a methyl group, a thiophene ring, and a piperidine ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl methyl(1-(3-methylthiophene-2-carbonyl)piperidin-4-yl)carbamate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the thiophene ring, and the attachment of the tert-butyl and methyl groups. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Thiophene Ring: This step may involve coupling reactions such as Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions.

    Attachment of the Tert-butyl and Methyl Groups: These groups can be introduced through alkylation reactions using tert-butyl and methyl halides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl methyl(1-(3-methylthiophene-2-carbonyl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl methyl(1-(3-methylthiophene-2-carbonyl)piperidin-4-yl)carbamate has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

    Biology: It may serve as a probe or ligand in biochemical studies involving piperidine and thiophene derivatives.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl methyl(piperidin-4-yl)carbamate
  • Tert-butyl methyl(piperidin-4-ylmethyl)carbamate
  • Tert-butyl ((1-(4-methoxybenzyl)piperidin-4-yl)methyl)carbamate

Uniqueness

Tert-butyl methyl(1-(3-methylthiophene-2-carbonyl)piperidin-4-yl)carbamate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

tert-butyl N-methyl-N-[1-(3-methylthiophene-2-carbonyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-12-8-11-23-14(12)15(20)19-9-6-13(7-10-19)18(5)16(21)22-17(2,3)4/h8,11,13H,6-7,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCOCQQXPRJLJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)N2CCC(CC2)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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